Cetyl Laurate

Description

The CIR Expert Panel concluded that the alkyl esters, listed subsequently, are safe in the present practices of use and concentration described in this safety assessment when formulated to be non-irritating.

Properties

IUPAC Name |

hexadecyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56O2/c1-3-5-7-9-11-13-14-15-16-17-19-21-23-25-27-30-28(29)26-24-22-20-18-12-10-8-6-4-2/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWOKINHIVGKNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

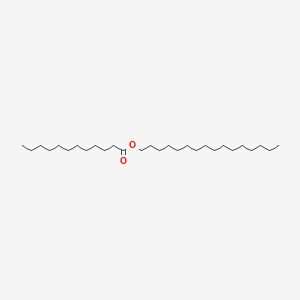

Canonical SMILES |

CCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066658 | |

| Record name | Dodecanoic acid, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Dodecanoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

20834-06-4 | |

| Record name | Cetyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20834-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cetyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020834064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecanoic acid, hexadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid, hexadecyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecyl laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I19DN3Q5ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Characterization of Cetyl Laurate: A Technical Guide for Cosmetic Science

Introduction

Cetyl laurate, the ester of cetyl alcohol and lauric acid, is a key ingredient in the cosmetic industry, valued for its emollient, skin-conditioning, and viscosity-controlling properties.[1][2][3] Its waxy nature imparts a desirable feel to formulations and helps to prevent moisture loss from the skin.[1] This technical guide provides an in-depth overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data for researchers, scientists, and professionals in cosmetic formulation and drug development.

Synthesis of this compound

This compound (C28H56O2) is primarily synthesized through the esterification of lauric acid with cetyl alcohol.[1][4] This can be achieved through both chemical and enzymatic methods.

Chemical Synthesis: Acid-Catalyzed Direct Esterification

Direct esterification using an acid catalyst is a common method for producing this compound. The reaction involves heating the fatty acid and alcohol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to drive the formation of the ester and water. The water is typically removed to shift the equilibrium towards the product.

Experimental Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus, combine lauric acid and cetyl alcohol in a 1:1 molar ratio.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2% by weight of the reactants).

-

Reaction: Heat the mixture to a temperature that allows for reflux and efficient water removal (typically 120-140°C) with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value is close to zero.

-

Purification: After completion, cool the reaction mixture and neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution). Wash the organic layer with water to remove any remaining catalyst and salts.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate and remove any solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by recrystallization.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a greener alternative to chemical methods, often proceeding under milder conditions with high specificity. Lipases, such as a commercially available immobilized Candida antarctica lipase B (Novozym® 435), are effective catalysts for the esterification of lauric acid and cetyl alcohol. This solvent-free method can achieve high conversion rates.

Experimental Protocol:

-

Reactant Preparation: In a temperature-controlled reactor, melt an equimolar mixture of lauric acid and cetyl alcohol.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435) to the molten reactants. The amount of enzyme can be optimized, but typically ranges from 1-5% (w/w) of the total substrate.

-

Reaction: Maintain the reaction temperature at a point where both reactants and the product are in a molten state (e.g., 60-70°C) with constant stirring. To shift the equilibrium towards ester formation, the reaction can be carried out under a vacuum or with a stream of dry nitrogen to remove the water produced.

-

Monitoring: Track the reaction progress by taking samples periodically and determining the acid value.

-

Enzyme Recovery: Upon completion, the immobilized enzyme can be easily recovered by filtration for potential reuse.

-

Product Isolation: The resulting product is high-purity this compound, which may require minimal to no further purification.

Characterization of this compound

The synthesized this compound should be thoroughly characterized to confirm its identity and purity. The primary analytical techniques employed for this purpose are Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C28H56O2 | [4] |

| Molecular Weight | 424.75 g/mol | [5] |

| CAS Number | 20834-06-4 | [4][5] |

| Appearance | White, waxy solid | |

| Melting Point | 40-41 °C | |

| Boiling Point | 462.00 to 463.00 °C @ 760.00 mm Hg (est.) | [5][6] |

| Density | 0.859 g/cm³ (est.) | |

| Refractive Index | 1.452 (est.) | |

| Assay | 95.00 to 100.00% | [5][6] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the this compound molecule, confirming the formation of the ester linkage.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid this compound sample is placed directly on the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Spectral Interpretation: The key characteristic peaks to confirm the synthesis of this compound are:

-

C=O Stretch (Ester): A strong absorption band around 1740 cm⁻¹. The absence of a broad O-H stretch from the carboxylic acid reactant (around 3000 cm⁻¹) indicates the completion of the reaction.

-

C-O Stretch (Ester): A strong absorption band in the region of 1250-1150 cm⁻¹.

-

C-H Stretch (Alkyl Chains): Strong absorption bands just below 3000 cm⁻¹ (typically 2920 and 2850 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the connectivity of the atoms in the this compound molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃).[7] Transfer the solution to an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Spectral Interpretation:

-

¹H NMR: The expected chemical shifts (δ) are:

-

~4.05 ppm (triplet): Protons on the carbon of the cetyl group attached to the ester oxygen (-O-CH₂-).

-

~2.28 ppm (triplet): Protons on the carbon adjacent to the carbonyl group of the laurate moiety (-CH₂-C=O).

-

~1.62 ppm (multiplet): Protons on the carbons beta to the ester group on both chains.

-

~1.25 ppm (broad singlet): Protons of the long methylene chains of both lauric acid and cetyl alcohol moieties.

-

~0.88 ppm (triplet): Protons of the terminal methyl groups of both chains.

-

-

¹³C NMR: The expected chemical shifts (δ) are:

-

~174 ppm: Carbonyl carbon of the ester group.

-

~64 ppm: Carbon of the cetyl group attached to the ester oxygen (-O-CH₂-).

-

~34 ppm: Carbon adjacent to the carbonyl group of the laurate moiety (-CH₂-C=O).

-

~22-32 ppm: Carbons of the long methylene chains.

-

~14 ppm: Terminal methyl carbons.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the molecular weight and purity of the synthesized this compound.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a volatile organic solvent, such as hexane or dichloromethane.

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). A typical temperature program would start at a lower temperature (e.g., 150°C), ramp up to a high temperature (e.g., 300°C), and hold to ensure elution of the high-boiling point ester.

-

MS Detection: The eluting compounds are introduced into the mass spectrometer. The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (424.75 g/mol ). The fragmentation pattern will also be characteristic of a long-chain ester.

Data Presentation

Synthesis Data

| Synthesis Method | Catalyst | Temperature (°C) | Reaction Time | Conversion/Yield | Purity |

| Direct Esterification | p-Toluenesulfonic acid | 120-140 | 4-8 hours | >90% | High, requires purification |

| Enzymatic Esterification | Novozym® 435 | 60-70 | 24-48 hours | >98% | Very high, minimal purification |

Characterization Data Summary

| Technique | Key Observations |

| FTIR | Strong C=O stretch at ~1740 cm⁻¹, strong C-O stretch at ~1250-1150 cm⁻¹, absence of broad O-H stretch from carboxylic acid. |

| ¹H NMR (CDCl₃) | δ ~4.05 (t, -O-CH₂-), ~2.28 (t, -CH₂-C=O), ~1.25 (s, -(CH₂)n-), ~0.88 (t, -CH₃). |

| ¹³C NMR (CDCl₃) | δ ~174 (C=O), ~64 (-O-CH₂-), ~34 (-CH₂-C=O), ~14-32 (alkyl chain carbons). |

| GC-MS | A single major peak with a mass spectrum showing a molecular ion at m/z 424. |

Visualizations

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lipidmaps.org [lipidmaps.org]

- 4. This compound - Ataman Kimya [atamanchemicals.com]

- 5. This compound, 20834-06-4 [thegoodscentscompany.com]

- 6. This compound [flavscents.com]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

Hexadecyl Dodecanoate: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of hexadecyl dodecanoate, a wax ester of significant interest in various scientific and industrial applications, including cosmetics, pharmaceuticals, and material science. This document compiles available data on its core properties, details relevant experimental methodologies for their determination, and presents a logical workflow for its characterization.

Core Physicochemical Properties

Hexadecyl dodecanoate, with the chemical formula C28H56O2, is the ester formed from hexadecanol (cetyl alcohol) and dodecanoic acid (lauric acid).[1][2][3][4][5] Its high molecular weight and long alkyl chains confer upon it characteristic waxy properties. A summary of its key physicochemical data is presented below. It is important to note that while some experimental data for similar esters are available, many of the specific values for hexadecyl dodecanoate are computational estimations and should be confirmed by empirical testing for critical applications.

Table 1: Physicochemical Properties of Hexadecyl Dodecanoate

| Property | Value | Data Type | Source(s) |

| Molecular Formula | C28H56O2 | --- | [1][2][3][4][5] |

| Molecular Weight | 424.74 g/mol | --- | [1][2][3][4][5] |

| Melting Point | Not available | Experimental data not found | |

| Boiling Point | ~462.5 °C at 760 mmHg | Estimated | |

| Density | Not available | Experimental data not found | |

| Water Solubility | Very low (practically insoluble) | Qualitative | [6] |

| logP (Octanol-Water Partition Coefficient) | ~13 | Estimated |

Experimental Protocols for Physicochemical Characterization

Accurate determination of the physicochemical properties of hexadecyl dodecanoate is crucial for its application. The following section details standard experimental methodologies that can be employed for this purpose.

Determination of Melting Point

The melting point of a waxy solid like hexadecyl dodecanoate can be determined using the capillary tube method.[7][8][9]

Methodology: Closed Capillary Tube Method [7]

-

Sample Preparation: A small amount of finely powdered, dry hexadecyl dodecanoate is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a calibrated thermometer, with the sample aligned with the thermometer bulb.

-

Heating: The assembly is placed in a heating bath (e.g., oil bath) and heated slowly with constant stirring to ensure uniform temperature distribution.[8]

-

Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded. This range represents the melting point. For a pure substance, this range should be narrow.

Measurement of Density

The density of liquid hexadecyl dodecanoate (above its melting point) can be determined using an oscillating U-tube densitometer or a variable-volume method.[10][11][12][13]

Methodology: Oscillating U-tube Densitometer [13]

-

Instrument Calibration: The instrument is calibrated using two standards of known density, typically dry air and pure water.

-

Sample Introduction: A heated syringe is used to inject the molten hexadecyl dodecanoate into the thermostatted U-tube, ensuring no air bubbles are present.

-

Measurement: The instrument measures the oscillation period of the U-tube filled with the sample. This period is directly related to the density of the sample.

-

Data Conversion: The instrument's software calculates the density of the sample based on the calibration and the measured oscillation period. Measurements should be performed at various temperatures to determine the temperature dependence of the density.

Determination of Water Solubility

The solubility of a highly nonpolar substance like hexadecyl dodecanoate in water is expected to be extremely low. A common method to determine the solubility of such compounds is the shake-flask method followed by a sensitive analytical technique.

Methodology: Shake-Flask Method [14]

-

Sample Preparation: An excess amount of hexadecyl dodecanoate is added to a known volume of purified water in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the dissolved ester.

-

Phase Separation: The mixture is allowed to stand undisturbed to allow for the separation of the solid and aqueous phases. Centrifugation may be used to facilitate this separation.

-

Quantification: A sample of the aqueous phase is carefully removed and analyzed for the concentration of hexadecyl dodecanoate using a highly sensitive analytical method such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with a suitable detector.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach, while HPLC methods offer a faster alternative.[15][16][17]

Methodology: HPLC Method [16][18][19]

-

Principle: This method is based on the correlation between the retention time of a compound on a reversed-phase HPLC column and its known logP value.

-

Calibration: A series of standard compounds with well-established logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve of log(retention time) versus logP is constructed.

-

Sample Analysis: A solution of hexadecyl dodecanoate in a suitable organic solvent is injected into the same HPLC system under identical conditions.

-

logP Calculation: The retention time of hexadecyl dodecanoate is measured, and its logP value is determined from the calibration curve.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a waxy ester like hexadecyl dodecanoate.

References

- 1. Dodecanoic acid, hexadecyl ester [webbook.nist.gov]

- 2. Dodecanoic acid, hexadecyl ester [webbook.nist.gov]

- 3. Dodecanoic acid, hexadecyl ester [webbook.nist.gov]

- 4. Dodecanoic acid, hexadecyl ester [webbook.nist.gov]

- 5. Dodecanoic acid, hexadecyl ester [webbook.nist.gov]

- 6. scribd.com [scribd.com]

- 7. Melting point - WaxPedia [waxpedia.org]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. quora.com [quora.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. researchgate.net [researchgate.net]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. acdlabs.com [acdlabs.com]

- 16. agilent.com [agilent.com]

- 17. mdpi.com [mdpi.com]

- 18. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

Spectroscopic Analysis of Cetyl Laurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl laurate, the ester of cetyl alcohol and lauric acid, is a wax ester with applications in various scientific and industrial fields, including as a component in pharmaceutical and cosmetic formulations. A thorough understanding of its chemical structure and purity is paramount for its effective utilization. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for its synthesis and analysis are presented, alongside a comprehensive summary of its characteristic spectroscopic data.

Introduction

This compound (hexadecyl dodecanoate) is a saturated fatty acid ester with the chemical formula C28H56O2.[1] It is formed from the condensation of lauric acid, a 12-carbon saturated fatty acid, and cetyl alcohol, a 16-carbon fatty alcohol.[1] Its long alkyl chains impart waxy, emollient, and lubricating properties, making it a valuable ingredient in various formulations. Accurate and reliable analytical methods are essential to confirm the identity, purity, and structural integrity of this compound. This guide focuses on the application of key spectroscopic techniques for its comprehensive analysis.

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Fischer esterification of lauric acid with cetyl alcohol, using an acid catalyst.

Experimental Protocol: Fischer Esterification

Materials:

-

Lauric acid (dodecanoic acid)

-

Cetyl alcohol (1-hexadecanol)

-

Concentrated sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (or another suitable solvent to facilitate water removal)

-

Saturated sodium bicarbonate solution (NaHCO3)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of lauric acid and cetyl alcohol in toluene.

-

Add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% by mole of the limiting reagent).

-

Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

-

Wash the organic layer with water and then with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for an ester.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1750 - 1735 |

| C-O (Ester) | Stretch | 1300 - 1000 (two bands) |

| C-H (Alkyl) | Stretch | 2960 - 2850 |

| C-H (Alkyl) | Bend | 1470 - 1450 |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound will show distinct signals for the protons in the laurate and cetyl chains.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ (laurate) | ~0.88 | Triplet | 3H |

| -CH₂- (laurate chain) | ~1.25 | Multiplet | ~16H |

| -CH₂-C=O | ~2.29 | Triplet | 2H |

| -O-CH₂- (cetyl) | ~4.06 | Triplet | 2H |

| -CH₂- (cetyl chain) | ~1.25 | Multiplet | ~26H |

| -CH₃ (cetyl) | ~0.88 | Triplet | 3H |

Note: The large multiplet around 1.25 ppm is due to the overlapping signals of the methylene protons in both the laurate and cetyl chains.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~173 |

| -O-CH₂- (cetyl) | ~65 |

| -CH₂- (laurate & cetyl chains) | ~22-34 |

| -CH₃ (laurate & cetyl) | ~14 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight: 424.74 g/mol ), the electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) and characteristic fragment ions.

Table 4: Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Fragment | Description |

| 424 | [C₂₈H₅₆O₂]⁺ | Molecular Ion (M⁺) |

| 243 | [C₁₆H₃₁O]⁺ | Fragment from cleavage of the O-C bond of the cetyl group |

| 201 | [C₁₂H₂₅O₂]⁺ | Fragment from McLafferty rearrangement |

| 183 | [C₁₂H₂₃O]⁺ | Fragment from cleavage of the C-O bond of the laurate group |

The NIST WebBook provides a reference mass spectrum for dodecanoic acid, hexadecyl ester (this compound) which can be used for comparison.[2]

Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of this compound.

References

A Comprehensive Technical Guide to the Solubility of Cetyl Laurate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl laurate (hexadecyl dodecanoate) is a wax ester formed from the esterification of cetyl alcohol and lauric acid.[1][2][3] With its emollient and viscosity-controlling properties, it is a common ingredient in cosmetic and pharmaceutical formulations.[1][4] Understanding the solubility of this compound in various organic solvents is critical for product formulation, purification, and the development of effective delivery systems. This technical guide provides a detailed overview of the solubility characteristics of this compound, outlines a comprehensive experimental protocol for its quantitative determination, and presents a logical workflow for this process.

While specific quantitative solubility data for this compound in a range of organic solvents is not extensively available in published literature, this guide consolidates qualitative information and provides data for analogous compounds to inform formulation scientists and researchers.

Solubility Profile of this compound

This compound is a long-chain, non-polar molecule, which dictates its solubility behavior based on the principle of "like dissolves like." It is generally soluble in non-polar organic solvents and shows limited solubility in polar solvents. The solubility of wax esters like this compound is also significantly influenced by temperature, with solubility increasing as the temperature rises.[5][6]

Waxes, in general, are soluble in aromatic solvents, chloroform, ethers, esters, and ketones.[7] For cosmetic applications, the solubility in solvents such as ethanol, acetone in combination with oils, and dimethyl sulfoxide (DMSO) is of particular interest.[8][9]

Qualitative and Analogous Quantitative Solubility Data

Due to the lack of specific quantitative data for this compound, the following table summarizes its expected qualitative solubility and provides quantitative data for similar long-chain esters where available. This information can serve as a useful proxy for formulation development, with the understanding that experimental verification is essential.

| Solvent | Solvent Polarity | Expected Qualitative Solubility of this compound | Analogous Quantitative Data (Compound) |

| Alcohols | |||

| Methanol | Polar Protic | Low to Moderate | |

| Ethanol | Polar Protic | Moderate, increases with heat[5][6] | |

| Isopropanol | Polar Protic | Moderate, increases with heat | |

| Ketones | |||

| Acetone | Polar Aprotic | Moderate to High | |

| Esters | |||

| Ethyl Acetate | Moderately Polar | High | |

| Hydrocarbons | |||

| Hexane | Non-polar | High | |

| Toluene | Non-polar (Aromatic) | High | |

| Other | |||

| Chloroform | Moderately Polar | High[7] | |

| Diethyl Ether | Moderately Polar | High[7] |

Experimental Determination of this compound Solubility

A precise understanding of this compound's solubility in a specific solvent system requires empirical determination. The gravimetric method is a reliable and widely used technique for measuring the equilibrium solubility of a compound in a given solvent.[10][11]

Detailed Experimental Protocol: Gravimetric Method

This protocol outlines the steps to determine the solubility of this compound in an organic solvent at a specified temperature.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected Organic Solvent (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker bath or incubator

-

Vials with screw caps

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.45 µm)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for solvent evaporation

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be established through preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled bath for a sufficient time to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound.

-

Once the solvent has completely evaporated, transfer the evaporation dish to a desiccator to cool to room temperature.

-

Weigh the evaporation dish containing the dried this compound on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

3. Data Analysis and Calculation:

-

Mass of dissolved this compound (m_solute):

-

m_solute = (Mass of dish + dried this compound) - (Mass of empty dish)

-

-

Volume of solvent (V_solvent):

-

This is the known volume of the filtered saturated solution.

-

-

Solubility Calculation:

-

Solubility ( g/100 mL) = (m_solute / V_solvent) * 100

-

4. Reporting:

-

Report the solubility of this compound in the specific organic solvent at the designated temperature. It is recommended to perform the experiment in triplicate and report the average solubility and standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining this compound solubility.

Conclusion

While specific quantitative solubility data for this compound in a wide array of organic solvents remains a gap in the scientific literature, a strong qualitative understanding based on its chemical structure provides valuable guidance for its application. For precise formulation work, the experimental determination of solubility is paramount. The detailed gravimetric protocol provided in this guide offers a robust and reliable method for researchers and scientists to obtain the specific data required for their development projects. This systematic approach will enable the effective use of this compound in various pharmaceutical and cosmetic applications.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. parchem.com [parchem.com]

- 3. echemi.com [echemi.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. researchgate.net [researchgate.net]

- 6. Temperature-dependent solubility of wax compounds in ethanol | Semantic Scholar [semanticscholar.org]

- 7. Wax esters | Cyberlipid [cyberlipid.gerli.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pharmajournal.net [pharmajournal.net]

- 11. uomus.edu.iq [uomus.edu.iq]

A Technical Guide to the Thermal Analysis of Cetyl Laurate Phase Transitions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl laurate (hexadecyl dodecanoate) is a wax ester of cetyl alcohol and lauric acid with the chemical formula C28H56O2.[1][2][3] It finds applications in various industries, including cosmetics and pharmaceuticals, where its thermal properties and phase transitions play a crucial role in product formulation, stability, and performance. This technical guide provides an in-depth overview of the thermal analysis of this compound, focusing on its phase transition behavior. The guide summarizes key thermal properties, details experimental protocols for thermal analysis, and presents visual workflows to aid in the understanding of the analytical process.

Core Thermal Properties of this compound

The primary phase transition of interest for this compound is its solid-liquid transition (melting). Understanding the temperature and energetics of this transition is critical for its application. While comprehensive thermal analysis data for this compound is not extensively available in publicly accessible literature, key properties have been reported.

| Thermal Property | Value | Reference |

| Melting Point (°C) | 40 - 41 | [1] |

| Molecular Weight ( g/mol ) | 424.74 | [4] |

Note on Enthalpy of Fusion and Crystallization Temperature:

Experimental Protocols for Thermal Analysis

Differential Scanning Calorimetry (DSC) is the most common and effective technique for characterizing the phase transitions of materials like this compound. Below are detailed methodologies for conducting DSC analysis.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and crystallization temperature of this compound.

Instrumentation: A heat-flux or power-compensation Differential Scanning Calorimeter.

Materials:

-

This compound sample (high purity)

-

Aluminum DSC pans and lids

-

Reference pan (empty, hermetically sealed aluminum pan)

-

Inert purge gas (e.g., Nitrogen 99.999% purity)

Experimental Procedure:

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the this compound sample into an aluminum DSC pan.

-

Hermetically seal the pan to prevent any mass loss during the experiment.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup and Calibration:

-

Place the sample pan and the reference pan into the DSC cell.

-

Purge the DSC cell with nitrogen gas at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.[7]

-

Calibrate the instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's protocol.

-

-

Thermal Program:

-

Initial Equilibration: Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C) for 5 minutes.

-

First Heating Scan: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature significantly above its melting point (e.g., 80°C). This scan is often used to erase the sample's prior thermal history.[7]

-

Isothermal Hold: Hold the sample at the upper temperature (e.g., 80°C) for 5 minutes to ensure complete melting.

-

Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the initial temperature (e.g., 0°C) to observe the crystallization behavior.

-

Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) to the upper temperature (e.g., 80°C). Data from the second heating scan is typically used for the analysis of melting properties to ensure a consistent thermal history.

-

-

Data Analysis:

-

Melting Point (Tm): Determined as the peak temperature of the endothermic melting event on the second heating scan.

-

Enthalpy of Fusion (ΔHf): Calculated by integrating the area under the melting peak. This value represents the energy required to melt the sample.

-

Crystallization Temperature (Tc): Determined as the peak temperature of the exothermic crystallization event on the cooling scan.

-

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for the thermal analysis of this compound.

References

Understanding the Emollient Properties of Cetyl Laurate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cetyl laurate, the ester of cetyl alcohol and lauric acid, is a widely utilized emollient in topical formulations, including cosmetics, skincare, and pharmaceutical preparations. Its primary function is to soften and soothe the skin by forming a protective, occlusive barrier on the stratum corneum. This barrier enhances skin hydration by reducing transepidermal water loss (TEWL) and helps to maintain the integrity of the skin's natural barrier function. This technical guide provides an in-depth analysis of the emollient properties of this compound, including its physicochemical characteristics, mechanism of action, and relevant toxicological data. Detailed experimental protocols for evaluating its efficacy are presented, alongside visualizations of its mechanism and testing workflows to aid in research and development.

Introduction to this compound

This compound (CAS No. 20834-06-4) is a fatty acid ester with the chemical formula C28H56O2.[1] It is synthesized from cetyl alcohol, a 16-carbon fatty alcohol, and lauric acid, a 12-carbon saturated fatty acid.[2] Both precursors are naturally derived, often from vegetable sources such as coconut or palm oil.[3] In cosmetic and pharmaceutical formulations, this compound functions as a skin-conditioning agent, emollient, and viscosity-controlling agent.[2] Its emollient properties are attributed to its ability to form a lipid film on the skin's surface, which imparts a smooth and soft feel.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties influence its formulation characteristics and performance as an emollient.

| Property | Value | Reference |

| Chemical Formula | C28H56O2 | [1] |

| Molecular Weight | 424.75 g/mol | [1] |

| Appearance | White to yellowish, waxy solid or semi-solid | [3] |

| Solubility | Insoluble in water; soluble in oils | [3] |

| Melting Point | Not specified | |

| Boiling Point | Not specified |

Mechanism of Emollient Action

The primary mechanism by which this compound exerts its emollient effect is through occlusion. When applied to the skin, it forms a thin, non-greasy film that acts as a physical barrier. This barrier function has two main consequences for skin health:

-

Reduction of Transepidermal Water Loss (TEWL): The occlusive layer slows the rate of water evaporation from the stratum corneum into the atmosphere.[1] This helps to maintain and increase the water content of the skin, leading to improved hydration.

-

Skin Barrier Reinforcement: By forming a protective layer, this compound helps to fortify the skin's natural lipid barrier. This can protect the skin from external irritants and allergens.

The diagram below illustrates the mechanism of action of this compound as an emollient.

Quantitative Performance Data

Table 4.1: Occlusivity of Various Emollients

| Emollient | Occlusion Factor (%)* | Reference |

| Petrolatum | >98 | [4] |

| Mineral Oil | ~50-60 | [4] |

| Isopropyl Myristate | ~20-30 | [4] |

| Fatty Acid Esters (general) | Variable, generally lower than petrolatum | [5] |

*Note: Occlusion factor is the percentage reduction in water vapor transmission compared to an open control.

Table 4.2: Effect of Emollient-Rich Formulations on Skin Hydration

| Formulation | Change in Skin Hydration | Study Duration | Reference |

| Emollient-rich cream | +41% (Week 2), +38% (Week 4), +116% (Week 8) | 8 weeks | [6] |

| Cationic Hyaluronic Acid (0.1%) in shower gel | +11.1% vs. placebo (6 hours post-application) | Single application |

Experimental Protocols for Efficacy Evaluation

The following protocols provide detailed methodologies for assessing the emollient properties of substances like this compound.

In Vivo Evaluation of Emollient Efficacy

Objective: To measure the effect of a test material on Transepidermal Water Loss (TEWL) and stratum corneum hydration (Corneometry) in human subjects.

Materials:

-

Tewameter® (e.g., TM300) for TEWL measurement

-

Corneometer® (e.g., CM825) for skin hydration measurement

-

Test material (e.g., cream or lotion containing this compound)

-

Control material (e.g., base formulation without this compound, or no treatment)

-

Standardized skin cleansing agents

-

Environmental control chamber (to maintain constant temperature and humidity)

Procedure:

-

Subject Recruitment: Recruit healthy volunteers with normal to dry skin. Subjects should avoid using moisturizers on the test sites (typically the volar forearm) for a specified period before the study.

-

Acclimatization: Subjects acclimate in a controlled environment (e.g., 20-22°C, 40-60% relative humidity) for at least 30 minutes before measurements.

-

Baseline Measurements:

-

Define test areas on the volar forearms.

-

Measure baseline TEWL and skin hydration at each test site. Multiple readings should be taken and averaged.

-

-

Product Application:

-

Apply a standardized amount of the test and control materials to the designated areas.

-

-

Post-Application Measurements:

-

Measure TEWL and skin hydration at specified time points (e.g., 1, 2, 4, 6, and 24 hours) after product application.

-

-

Data Analysis:

-

Calculate the change from baseline for both TEWL and skin hydration for each treatment and control group.

-

Statistically analyze the data to determine the significance of the effects.

-

In Vitro Evaluation of Occlusivity

Objective: To determine the occlusive properties of a test material using a reconstructed human epidermis (RHE) model.

Materials:

-

Reconstructed human epidermis (RHE) tissue models (e.g., EpiDerm™, SkinEthic™)

-

Culture medium for RHE models

-

Test material

-

Positive control (e.g., petrolatum)

-

Negative control (e.g., untreated)

-

Franz diffusion cells

-

Device for measuring water vapor transmission rate (WVTR)

Procedure:

-

Tissue Equilibration: Equilibrate the RHE models in culture medium according to the manufacturer's instructions.

-

Mounting: Mount the RHE tissues in Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Product Application:

-

Apply a standardized amount of the test material, positive control, and leave the negative control untreated on the surface of the RHE.

-

-

Measurement of Water Vapor Transmission:

-

Measure the water vapor transmission rate through the RHE tissues at specified time points.

-

-

Data Analysis:

-

Calculate the occlusion factor as the percentage reduction in WVTR compared to the negative control.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the emollient properties of a test compound.

Safety and Toxicology

This compound has been assessed for safety by the Cosmetic Ingredient Review (CIR) Expert Panel and is considered safe as used in cosmetic formulations when formulated to be non-irritating.[7]

Key Toxicological Endpoints:

-

Acute Oral Toxicity: The components of this compound, cetyl alcohol and lauric acid, have low acute oral toxicity.[8]

-

Dermal Irritation and Sensitization: Cetyl alcohol and lauric acid are generally considered to be non-irritating and non-sensitizing at the concentrations used in cosmetic products.[8] However, as with many fatty acids and alcohols, they can have the potential for mild irritation at high concentrations.

-

Ocular Irritation: Cetyl alcohol is considered practically non-irritating to the eyes.[8]

-

Genotoxicity: Cetyl alcohol was not found to be mutagenic in the Ames test.[8]

Overall, this compound has a favorable safety profile for use in topical applications.

Conclusion

This compound is a well-established emollient with a primary mechanism of action centered on forming an occlusive barrier on the skin. This action effectively reduces transepidermal water loss and helps to maintain skin hydration and barrier integrity. While specific quantitative performance data for the pure substance is limited in publicly available literature, the known properties of fatty acid esters and the results from studies on emollient-rich formulations support its efficacy. The experimental protocols outlined in this guide provide a robust framework for the evaluation of this compound and other emollients in both research and development settings. Its favorable safety profile further solidifies its utility in a wide range of dermatological and cosmetic products.

References

- 1. complexgenerics.org [complexgenerics.org]

- 2. cosmileeurope.eu [cosmileeurope.eu]

- 3. youtube.com [youtube.com]

- 4. Stearic Acid vs Petrolatum: Occlusive Properties in Creams [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 7. cir-safety.org [cir-safety.org]

- 8. In vitro occlusivity test: Significance and symbolism [wisdomlib.org]

A Comprehensive Technical Guide to the Natural Sources and Synthesis of Lauric Acid and Cetyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins and synthetic routes for two key oleochemicals: lauric acid and cetyl alcohol. This document details their primary sources, methods of isolation and synthesis, and relevant biological activities, with a focus on quantitative data and detailed experimental protocols.

Lauric Acid: A Medium-Chain Fatty Acid

Lauric acid (dodecanoic acid) is a saturated fatty acid with a 12-carbon chain. It is a key component in the food, cosmetic, and pharmaceutical industries, valued for its surfactant properties and unique metabolic characteristics.

Natural Sources of Lauric Acid

Lauric acid is most abundantly found as a component of triglycerides in various plant-based oils. The primary commercial sources are coconut oil and palm kernel oil.[1]

Table 1: Lauric Acid Content in Various Natural Sources

| Natural Source | Lauric Acid Content (% of total fatty acids) | Reference(s) |

| Coconut Oil | 45 - 53% | [2] |

| Palm Kernel Oil | 41 - 53% | [3] |

| Babassu Oil | ~50% | [4] |

| Murumuru Butter | ~47.5% | [4] |

| Cohune Oil | ~46.5% | [4] |

| Human Breast Milk | ~6.2% of total fat | [4] |

| Cow's Milk | ~2.9% of total fat | [4] |

| Goat's Milk | ~3.1% of total fat | [4] |

Extraction and Purification from Natural Sources

The industrial isolation of lauric acid from triglycerides involves hydrolysis (fat splitting) followed by purification, typically through distillation.

A common laboratory-scale method for isolating lauric acid from coconut oil involves the following steps:

-

Saponification: 10 grams of coconut oil are mixed with 10 mL of 10N sodium hydroxide solution. The mixture is heated and stirred until the oil and aqueous layers become miscible, indicating the formation of sodium laurate (soap).[5]

-

Acidification: The reaction mixture is allowed to cool. Upon cooling, the sodium laurate will solidify. The solid soap is then treated with a strong acid, such as hydrochloric acid, to protonate the carboxylate and form free lauric acid, which will precipitate out of the solution.

-

Isolation and Purification: The crude lauric acid crystals are separated by filtration and washed with cold water to remove any remaining salts. The crystals are then dried.[5] For higher purity, the lauric acid can be further purified by recrystallization from a solvent like methanol or by fractional distillation under reduced pressure.[6]

Synthesis of Lauric Acid

While extraction from natural oils is the primary production method, lauric acid can also be synthesized through biotechnological approaches.

Genetically engineered microorganisms, such as the cyanobacterium Synechococcus sp. PCC 7002, can be modified to produce and secrete lauric acid.[6] This involves the expression of a heterologous lauroyl-acyl carrier protein (C12:0-ACP) thioesterase, which cleaves the 12-carbon fatty acid from the fatty acid synthesis pathway.[6]

Biological Signaling Pathways of Lauric Acid

Lauric acid is not merely a structural component but also an active signaling molecule that can modulate various cellular pathways.

Lauric acid can act as a ligand for PPARs, which are nuclear receptors that regulate lipid and glucose metabolism. Activation of PPARα by lauric acid in the liver upregulates genes involved in fatty acid oxidation, leading to a reduction in triglycerides.[7][8]

References

- 1. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lauric Acid Rich Oil Supercritical Extraction and Methodology to Predict Solubility [article.sapub.org]

- 4. Cetyl Alcohol Polyethoxylates Disrupt Metabolic Health in Developmentally Exposed Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijert.org [ijert.org]

- 6. ir.uitm.edu.my [ir.uitm.edu.my]

- 7. benchchem.com [benchchem.com]

- 8. Fatty acid chain length and saturation influences PPARα transcriptional activation and repression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cetyl Laurate as a Viscosity Controlling Agent in Emulsions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cetyl laurate, the ester of cetyl alcohol and lauric acid, is a multifunctional ingredient widely utilized in the pharmaceutical and cosmetic industries. While primarily known for its emollient properties, this compound plays a crucial role as a viscosity-controlling agent in emulsion systems. This technical guide provides a comprehensive overview of the mechanisms, experimental evaluation, and quantitative impact of this compound on emulsion viscosity. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the formulation and optimization of stable and aesthetically pleasing emulsion-based products.

Chemical and Physical Properties of this compound

This compound is a waxy solid at room temperature with the chemical formula C₂₈H₅₆O₂. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Name | Hexadecyl dodecanoate |

| CAS Number | 20834-06-4 |

| Molecular Weight | 424.74 g/mol |

| Appearance | White to off-white waxy solid |

| Melting Point | Approximately 40-45 °C |

| Solubility | Insoluble in water; soluble in oils and organic solvents |

| Functions | Emollient, Skin Conditioning, Viscosity Controlling[1] |

Mechanism of Viscosity Control in Emulsions

The primary mechanism by which this compound and other long-chain fatty esters and alcohols increase the viscosity of oil-in-water (O/W) emulsions is through the formation of a lamellar gel network (LGN) in the continuous (aqueous) phase.[2][3] This intricate network structure is responsible for the characteristic thick, creamy consistency of many lotions and creams.

The formation of the LGN is a complex process involving the interaction of the fatty amphiphile (cetyl alcohol derived from this compound), a primary emulsifier (typically a non-ionic surfactant), and water.[2] Upon cooling of the emulsion from a high temperature, the cetyl alcohol and surfactant molecules self-assemble into bilayers. These bilayers then arrange themselves into a lamellar structure that entraps and immobilizes large amounts of water, effectively swelling and creating a rigid, three-dimensional network throughout the aqueous phase. This network provides a significant barrier to the movement of the dispersed oil droplets, thereby increasing the overall viscosity and enhancing the long-term stability of the emulsion.

Figure 1: Mechanism of viscosity increase by this compound in an O/W emulsion.

Quantitative Impact on Emulsion Viscosity

It is important to note that the absolute viscosity values are highly dependent on the specific formulation, including the type and concentration of the oil phase, primary emulsifier, and the manufacturing process.

Table 1: Effect of Cetyl Alcohol Concentration on the Viscosity of a Model O/W Emulsion

| Cetyl Alcohol Concentration (% w/w) | Apparent Viscosity (cP) at a shear rate of 10 s⁻¹ |

| 1.0 | 5,000 - 10,000 |

| 2.5 | 15,000 - 25,000 |

| 5.0 | 30,000 - 50,000 |

Note: The data in this table is a synthesized representation based on qualitative and semi-quantitative findings from multiple sources and is intended for illustrative purposes.

Table 2: Viscosity of O/W Creams with Different Fatty Alcohols

| Fatty Alcohol (5% w/w) | Apparent Viscosity (cP) at a shear rate of 0.01 s⁻¹ |

| Myristyl Alcohol (C14) | ~1,276 |

| Cetyl Alcohol (C16) | ~3,137 |

| Stearyl Alcohol (C18) | ~1,132 |

| Cetostearyl Alcohol (50:50) | ~2,397 |

Data adapted from a study evaluating the impact of fatty alcohols on the permeation of clotrimazole from topical creams. The specific formulation details influence the absolute viscosity values.

These tables clearly demonstrate a positive correlation between the concentration of cetyl alcohol and the viscosity of the emulsion.

Experimental Protocols

Preparation of a Model Oil-in-Water (O/W) Emulsion

This protocol describes the preparation of a basic O/W cream to evaluate the viscosity-modifying properties of this compound.

Materials:

-

Oil Phase:

-

Mineral Oil (or other suitable oil): 20% w/w

-

This compound: 1-5% w/w (variable)

-

Primary Emulsifier (e.g., Polysorbate 60): 5% w/w

-

-

Aqueous Phase:

-

Purified Water: q.s. to 100% w/w

-

Glycerin (humectant): 3% w/w

-

Preservative (e.g., Phenoxyethanol): 0.5% w/w

-

Procedure:

-

Phase Preparation:

-

In a suitable vessel, combine all components of the oil phase. Heat to 70-75°C with gentle stirring until all components are melted and the phase is uniform.

-

In a separate vessel, combine all components of the aqueous phase. Heat to 70-75°C with stirring until all solids are dissolved.

-

-

Emulsification:

-

Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm) using a high-shear mixer.

-

Continue homogenization for 5-10 minutes to ensure the formation of a fine emulsion.

-

-

Cooling:

-

Remove the emulsion from the heat source and continue to stir with a paddle or anchor-type mixer at a low speed.

-

Allow the emulsion to cool to room temperature. The viscosity will increase significantly as the lamellar gel network forms during cooling.

-

-

Final Adjustments:

-

Once the emulsion has cooled to below 30°C, add any temperature-sensitive ingredients.

-

Adjust the final weight with purified water if necessary to compensate for any water loss during heating.

-

Mix until uniform.

-

Measurement of Emulsion Viscosity

The rheological properties of the prepared emulsions should be characterized to quantify the effect of this compound.

Instrumentation:

-

A rotational viscometer or a controlled-stress rheometer equipped with a cone-plate or parallel-plate geometry.

Procedure:

-

Sample Loading:

-

Carefully place an adequate amount of the emulsion onto the lower plate of the rheometer, ensuring no air bubbles are trapped.

-

Lower the upper geometry to the specified gap distance (e.g., 1 mm) and trim any excess sample.

-

-

Equilibration:

-

Allow the sample to equilibrate at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 minutes) to allow for thermal and structural equilibrium.

-

-

Viscosity Measurement (Flow Curve):

-

Perform a continuous shear rate ramp from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹) and back down to the low shear rate.

-

Record the viscosity (in cP or Pa·s) as a function of the shear rate. This will reveal the shear-thinning behavior typical of these emulsions.

-

-

Yield Stress Measurement (Optional):

-

Perform a stress sweep at a constant frequency (e.g., 1 Hz) to determine the yield stress, which is the minimum stress required to initiate flow.

-

-

Data Analysis:

-

Plot the viscosity versus shear rate. The viscosity at a specific shear rate (e.g., 10 s⁻¹) can be used for comparison between different formulations.

-

Figure 2: Experimental workflow for the rheological analysis of emulsions.

Conclusion

This compound is an effective and widely used excipient for controlling the viscosity of emulsion-based formulations. Its ability to participate in the formation of a lamellar gel network within the continuous phase of an emulsion leads to a significant increase in viscosity, contributing to the desired texture and stability of the final product. The quantitative data, though primarily available for its key component cetyl alcohol, clearly demonstrates a dose-dependent increase in viscosity. By following standardized experimental protocols for emulsion preparation and rheological evaluation, formulation scientists can effectively harness the viscosity-enhancing properties of this compound to develop robust and consumer-appealing pharmaceutical and cosmetic products.

References

- 1. Structure and rheology of cetomacrogol creams: the influence of alcohol chain length and homologue composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and rheology of semisolid o/w creams containing cetyl alcohol/non-ionic surfactant mixed emulsifier and different polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Cetyl Laurate using Lipase Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl laurate, a wax ester, is a valuable ingredient in the cosmetic, pharmaceutical, and food industries, primarily utilized for its emollient and viscosity-controlling properties.[1][2] Traditionally synthesized through chemical routes that often require high temperatures and harsh catalysts, enzymatic synthesis offers a greener and more sustainable alternative.[3] This method employs lipases, which are enzymes that catalyze the esterification of fatty acids and alcohols under mild reaction conditions, leading to high-purity products.[4] The use of immobilized lipases, such as Novozym® 435 (Lipase B from Candida antarctica), is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse.[5]

These application notes provide detailed protocols for the enzymatic synthesis of this compound, focusing on the use of an immobilized lipase catalyst in a solvent-free system. The information is compiled to guide researchers in setting up and optimizing the synthesis process.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis of this compound in an Open-Air Batch Reactor

This protocol describes the direct esterification of lauric acid and cetyl alcohol using an immobilized lipase in the absence of a solvent.

Materials:

-

Lauric Acid (dodecanoic acid)

-

Cetyl Alcohol (1-hexadecanol)

-

Immobilized Lipase (e.g., Novozym® 435)

-

Glass reactor with a magnetic stirrer and heating mantle

-

Thermometer

-

Equipment for Acid Value (AV) determination (e.g., titration setup)

Procedure:

-

Reactant Preparation: Accurately weigh equimolar amounts of lauric acid and cetyl alcohol. For example, for a 20 g reaction, use an appropriate molar ratio (1:1) of the reactants.

-

Reaction Setup: Place the weighed reactants into the glass reactor equipped with a magnetic stirrer.

-

Heating: Heat the mixture to the desired reaction temperature (e.g., 60-70 °C) while stirring to ensure both substrates are melted and homogenized.

-

Enzyme Addition: Once the desired temperature is reached and the mixture is molten, add the immobilized lipase catalyst. The amount of enzyme can be varied, typically ranging from 0.25% to 5% (w/w) of the total substrate mass.

-

Reaction Monitoring: Maintain the reaction at the set temperature with constant stirring (e.g., 350 rpm).[6] The progress of the reaction can be monitored by taking samples at different time intervals and determining the acid value (AV) of the mixture. A decrease in the acid value corresponds to the consumption of lauric acid and the formation of this compound.

-

Reaction Termination: The reaction is considered complete when the acid value becomes constant, indicating that the conversion has reached its maximum.

-

Product Isolation: After the reaction is complete, stop the heating and stirring. The immobilized enzyme can be separated from the product mixture by simple filtration or decantation. The molten product can then be collected.

Protocol 2: High-Efficiency Synthesis in a Vacuum Reactor

To achieve higher conversion rates by removing the water produced during the esterification, a vacuum reactor can be employed. This shifts the reaction equilibrium towards product formation.

Materials:

-

Same as Protocol 1

-

Glass-jacketed vacuum reactor with a mechanical stirrer (e.g., four-bladed turbine-type impeller)

-

Vacuum pump

-

Dry nitrogen gas supply

Procedure:

-

Reactant Preparation and Setup: Prepare and load the reactants (20 g, 1:1 molar ratio) and the immobilized enzyme (0.5% to 2.5% w/w) into the vacuum reactor as described in Protocol 1.

-

Reaction Conditions: Set the stirring speed to 350 rpm and the temperature to 60-70 °C.

-

Vacuum and Nitrogen Purge: Apply a vacuum to the reactor (e.g., 21.3 kPa) and introduce a continuous input of dry nitrogen gas (e.g., 25 mL/s). This setup facilitates the removal of water formed during the reaction.

-

Reaction Monitoring and Termination: Monitor the reaction by measuring the acid value of samples taken at intervals. The reaction is complete when the acid value stabilizes.

-

Product Isolation: Once the reaction is complete, release the vacuum and stop the heating and stirring. Separate the immobilized enzyme by filtration. The high-purity this compound can then be collected.

Data Presentation

The efficiency of the enzymatic synthesis of this compound is influenced by several factors. The following tables summarize the quantitative data on the effect of enzyme concentration and reaction temperature on the conversion rate.

Table 1: Effect of Immobilized Lipase (Novozym® 435) Concentration on this compound Synthesis

| Enzyme Concentration (% w/w of substrates) | Reaction Time (hours) | Conversion (%) |

| 0.4 | 1 | ~40 |

| 0.5 | 1 | ~50 |

| 1.0 | 1 | ~70 |

| 1.5 | 1 | ~80 |

| 2.0 | 1 | ~85 |

| 2.5 | 1 | >90 |

| 5.0 | 1 | >95 |

Data compiled and interpreted from graphical representations in scientific literature. The synthesis was conducted at 70°C in an open-air reactor.[6]

Table 2: Influence of Reaction Temperature on this compound Synthesis

| Temperature (°C) | Reaction Time (hours) for >95% Conversion |

| 60 | ~5 |

| 70 | ~3 |

| 80 | ~2 |

Data compiled and interpreted from graphical representations in scientific literature. The synthesis was performed with a fixed amount of Novozym® 435.

Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the enzymatic synthesis of this compound.

Caption: General workflow for lipase-catalyzed synthesis of this compound.

Caption: Schematic of a vacuum reactor setup for enhanced synthesis.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. scispace.com [scispace.com]

- 4. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification and Analysis of Cetyl Laurate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cetyl laurate (hexadecyl dodecanoate) is a wax ester formed from the condensation of cetyl alcohol and lauric acid.[1][2][3][4] It is a white, waxy solid with a melting point of approximately 40-41°C. Due to its emollient and viscosity-controlling properties, this compound is widely used in cosmetics, personal care products, and as a carrier in pharmaceutical formulations.[1][2] Ensuring the purity and quality of this compound is critical for its application, necessitating robust purification and analytical protocols.

This document provides detailed methodologies for the purification of this compound from reaction mixtures or commercial sources, followed by comprehensive analytical procedures for its characterization and purity assessment.

Purification Protocols

The primary impurities in synthetically produced this compound are unreacted starting materials (cetyl alcohol and lauric acid) and residual catalyst. The following protocols describe common laboratory techniques for the purification of this compound.

Recrystallization

Recrystallization is an effective technique for purifying solid compounds based on differences in solubility.[5][6] For this compound, a non-polar solvent in which its solubility is significantly higher at elevated temperatures is ideal.

Experimental Protocol:

-

Solvent Selection: Based on the principle of "like dissolves like," a suitable solvent for the non-polar this compound would be a moderately polar organic solvent. Acetone or a mixture of ethanol and water can be effective. Determine the optimal solvent system by testing the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating.

-

Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent to create a saturated solution.[6]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystal formation.[6] Slow cooling is crucial for the formation of large, pure crystals.[6]

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[5]

-

Drying: Dry the crystals under vacuum to remove residual solvent. The purity of the recrystallized this compound can be assessed by its melting point.

Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7] For esters like this compound, silica gel is a common stationary phase.

Experimental Protocol:

-

Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Column Packing: Pack a chromatography column with the silica gel slurry, ensuring a uniform and bubble-free bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

-

Elution: Begin eluting the column with a non-polar solvent such as hexane. Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate. A typical gradient could be from 100% hexane to a 95:5 hexane:ethyl acetate mixture.

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) to identify those containing the purified this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Analytical Methods

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds like fatty acid esters.[8]

Experimental Protocol:

-

Sample Preparation: Dissolve a known concentration of the purified this compound in a suitable solvent such as iso-octane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector.

-

Separation: The separation is typically performed on a capillary column with a polar stationary phase, such as a Carbowax-type (polyethylene glycol) or a biscyanopropyl phase, which are effective for separating fatty acid esters.[8]

-

Detection: A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like this compound.

-

Data Analysis: The retention time of the peak corresponding to this compound is used for identification, and the peak area is used for quantification against a standard.

Table 1: Typical Gas Chromatography (GC) Parameters for this compound Analysis

| Parameter | Value |

| Column | Capillary column (e.g., Carbowax, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250°C |

| Detector Temperature | 280°C (FID) |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 240°C at 10°C/min, hold for 10 min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of less volatile compounds like wax esters.[9]

Experimental Protocol:

-

Sample Preparation: Dissolve the this compound sample in a suitable solvent, for example, a mixture of chloroform and methanol.[9]

-

Mobile Phase: A gradient of methanol and chloroform is often used with a C30 reverse-phase column.[9]

-